3-(1-Ethylpiperidin-2-yl)-2-phenoxypyridine 3-(1-Ethylpiperidin-2-yl)-2-phenoxypyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15868570
InChI: InChI=1S/C18H22N2O/c1-2-20-14-7-6-12-17(20)16-11-8-13-19-18(16)21-15-9-4-3-5-10-15/h3-5,8-11,13,17H,2,6-7,12,14H2,1H3
SMILES:
Molecular Formula: C18H22N2O
Molecular Weight: 282.4 g/mol

3-(1-Ethylpiperidin-2-yl)-2-phenoxypyridine

CAS No.:

Cat. No.: VC15868570

Molecular Formula: C18H22N2O

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Ethylpiperidin-2-yl)-2-phenoxypyridine -

Specification

Molecular Formula C18H22N2O
Molecular Weight 282.4 g/mol
IUPAC Name 3-(1-ethylpiperidin-2-yl)-2-phenoxypyridine
Standard InChI InChI=1S/C18H22N2O/c1-2-20-14-7-6-12-17(20)16-11-8-13-19-18(16)21-15-9-4-3-5-10-15/h3-5,8-11,13,17H,2,6-7,12,14H2,1H3
Standard InChI Key KSPHDUOUEMVINH-UHFFFAOYSA-N
Canonical SMILES CCN1CCCCC1C2=C(N=CC=C2)OC3=CC=CC=C3

Introduction

Chemical Identity and Structural Analysis

3-(1-Ethylpiperidin-2-yl)-2-phenoxypyridine (C18H22N2O) features a pyridine core substituted at the 2-position with a phenoxy group and at the 3-position with a 1-ethylpiperidin-2-yl moiety. The piperidine ring introduces a stereocenter at C2, making stereoisomerism a critical consideration in its synthesis and biological interactions . Key physicochemical properties inferred from analogous structures include:

PropertyValue/Description
Molecular Weight282.38 g/mol
LogP (Partition Coefficient)~2.8 (predicted)
SolubilitySparingly soluble in polar solvents
Melting Point110–115°C (estimated)

The phenoxy group contributes to π-π stacking interactions with biological targets, while the ethyl-piperidine moiety enhances lipid solubility, potentially influencing blood-brain barrier permeability .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

  • 2-Phenoxypyridine: Synthesized via Ullmann coupling between pyridin-2-ol and iodobenzene under copper catalysis .

  • 1-Ethylpiperidin-2-yl: Derived from piperidine through N-ethylation using ethyl bromide or reductive amination with acetaldehyde .

Convergent Synthesis

A plausible route involves:

  • Functionalization of Pyridine:

    • Nitration of 2-phenoxypyridine at the 3-position, followed by reduction to 3-amino-2-phenoxypyridine .

    • Diazotization and subsequent coupling with 1-ethylpiperidine-2-carboxylic acid via a Curtius rearrangement .

  • Piperidine Modification:

    • Ethylation of piperidin-2-ylmethanol using ethyl iodide in the presence of K2CO3, yielding 1-ethylpiperidin-2-yl methanol .

    • Oxidation to the corresponding ketone and Grignard addition to introduce the pyridine linkage .

Key challenges include steric hindrance at the pyridine C3 position and ensuring stereochemical purity of the piperidine ring. Patent EP2382205B1 describes analogous pyridine-piperidine hybrids synthesized via microwave-assisted coupling, achieving yields >75% under optimized conditions .

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • ¹H NMR: Distinct signals include:

    • δ 8.4–8.6 ppm (pyridine H4/H5)

    • δ 7.2–7.6 ppm (phenoxy aromatic protons)

    • δ 3.1–3.5 ppm (piperidine N-CH2CH3)

  • IR Spectroscopy: Stretching vibrations at 1590 cm⁻¹ (C=N pyridine) and 1240 cm⁻¹ (C-O phenoxy) .

Thermodynamic Stability

DSC analysis of related compounds reveals decomposition onset at ~200°C, suggesting moderate thermal stability. The ethyl group on piperidine reduces crystalline packing efficiency, lowering melting points compared to non-alkylated analogs .

Industrial and Research Applications

Catalysis

Pyridine-piperidine complexes serve as ligands in asymmetric catalysis. For instance, palladium complexes of related structures catalyze Suzuki-Miyaura couplings with >90% enantiomeric excess .

Material Science

The phenoxy group’s electron-withdrawing properties make this compound a candidate for organic semiconductors. Thin-film transistors incorporating analogous molecules exhibit hole mobilities of 0.5–1.2 cm²/V·s .

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